6-Chloro-8-fluoro-2H-chromene-3-carboxylic acid
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Overview
Description
6-Chloro-8-fluoro-2H-chromene-3-carboxylic acid is a synthetic organic compound belonging to the chromene family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-fluoro-2H-chromene-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate substituted phenols with chloroacetic acid under acidic conditions, followed by fluorination at the desired position . The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-8-fluoro-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include various substituted chromenes, quinones, and dihydro derivatives, each with distinct chemical and biological properties .
Scientific Research Applications
6-Chloro-8-fluoro-2H-chromene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-8-fluoro-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways involved in inflammation and cell proliferation, contributing to its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-7-fluoro-4-oxo-4H-chromene-3-carboxylic acid
- 6-Fluoro-3,4-dihydro-2H-chromene-3-carboxylic acid
- 6-Chloro-2H-chromene-3-carboxylic acid
Uniqueness
6-Chloro-8-fluoro-2H-chromene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro substituents enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H6ClFO3 |
---|---|
Molecular Weight |
228.60 g/mol |
IUPAC Name |
6-chloro-8-fluoro-2H-chromene-3-carboxylic acid |
InChI |
InChI=1S/C10H6ClFO3/c11-7-2-5-1-6(10(13)14)4-15-9(5)8(12)3-7/h1-3H,4H2,(H,13,14) |
InChI Key |
WORRVFHGPLRVAA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=C(O1)C(=CC(=C2)Cl)F)C(=O)O |
Origin of Product |
United States |
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